5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a boronic acid derivative that has garnered significant attention in the field of organic chemistry due to its unique structural features and versatile applications. This compound is characterized by the presence of a boronic ester group attached to a triazole ring, making it a valuable intermediate in various chemical reactions and synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole typically involves the reaction of 1H-1,2,3-triazole with a boronic acid derivative such as pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or copper complex, and a suitable solvent, such as dichloromethane or toluene. The reaction temperature is maintained at around 50-80°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired production scale and the specific requirements of the synthesis process. Additionally, the use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can help ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution, and oxidation-reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner. The reaction is usually carried out in a solvent like toluene or water at elevated temperatures.
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, or thiols under mild conditions, often in the presence of a base.
Oxidation-Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boronic esters, depending on the specific reagents and conditions used.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: The major product is a biaryl compound, which can be further functionalized or used as an intermediate in the synthesis of more complex molecules.
Nucleophilic Substitution: The major products include substituted triazoles, which can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Oxidation-Reduction: The major products are boronic acids or boronic esters, which can be used in various applications, including as intermediates in organic synthesis and as reagents in chemical biology.
Scientific Research Applications
Chemistry: In organic chemistry, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is widely used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it a valuable intermediate in the construction of biaryl compounds, which are important in the development of new materials and pharmaceuticals.
Biology: In chemical biology, this compound is used as a probe to study biological systems. Its boronic acid moiety can form reversible covalent bonds with diols, such as those found in sugars and glycoproteins, allowing for the selective labeling and detection of biomolecules.
Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates. Its ability to form stable complexes with various biological targets makes it a useful scaffold for the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other fine chemicals. Its versatility and reactivity make it a valuable tool for the development of new products and processes.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid derivative that forms a complex with the palladium catalyst, facilitating the cross-coupling of the aryl halide and the boronic acid. In nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form substituted triazoles. In oxidation-reduction reactions, the boronic ester group can be oxidized or reduced, depending on the specific reagents and conditions used.
Molecular Targets and Pathways:
Suzuki-Miyaura Cross-Coupling: The molecular target is the palladium catalyst, which facilitates the formation of the biaryl product.
Nucleophilic Substitution: The molecular target is the nucleophile, which reacts with the boronic ester group to form the substituted triazole.
Oxidation-Reduction: The molecular target is the boronic ester group, which undergoes oxidation or reduction to form the corresponding boronic acid or boronic ester.
Comparison with Similar Compounds
Phenylboronic Acid: Similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole, phenylboronic acid is a boronic acid derivative that is widely used in Suzuki-Miyaura cross-coupling reactions.
Benzeneboronic Acid: This compound is structurally similar to phenylboronic acid and is also used in cross-coupling reactions.
Pinacolborane: A boronic acid derivative that is commonly used as a reagent in organic synthesis.
Uniqueness: this compound is unique in its combination of a boronic ester group and a triazole ring, which provides it with distinct reactivity and versatility compared to other boronic acid derivatives. This combination allows for a wide range of applications in organic synthesis, chemical biology, and medicinal chemistry.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BN3O2/c1-7(2)8(3,4)14-9(13-7)6-5-10-12-11-6/h5H,1-4H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVJAPXYYRXAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855726 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203672-88-1 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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